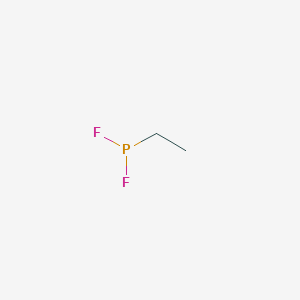
Difluoroethylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoroethylphosphine is an organophosphorus compound characterized by the presence of two fluorine atoms attached to an ethyl group, which is bonded to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Difluoroethylphosphine can be synthesized through several methods. One common approach involves the reaction of difluoroethyl halides with phosphines under controlled conditions. For instance, the reaction of difluoroethyl bromide with triphenylphosphine in the presence of a base can yield this compound . The reaction typically occurs at ambient temperature and may require a solvent such as tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Difluoroethylphosphine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Difluoroethylphosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which difluoroethylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can facilitate various catalytic reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include coordination to metal centers and participation in electron transfer processes .
Comparaison Avec Des Composés Similaires
Phosphine (PH3): A simpler analog with hydrogen atoms instead of fluorine.
Trimethylphosphine (P(CH3)3): Contains methyl groups instead of difluoroethyl groups.
Triphenylphosphine (P(C6H5)3): Contains phenyl groups instead of difluoroethyl groups.
Uniqueness: Difluoroethylphosphine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms increase the compound’s stability and influence its behavior in catalytic processes, making it a valuable ligand in various chemical reactions .
Propriétés
Numéro CAS |
430-78-4 |
|---|---|
Formule moléculaire |
C2H5F2P |
Poids moléculaire |
98.03 g/mol |
Nom IUPAC |
ethyl(difluoro)phosphane |
InChI |
InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3 |
Clé InChI |
DUCRUCROZRWMSA-UHFFFAOYSA-N |
SMILES canonique |
CCP(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


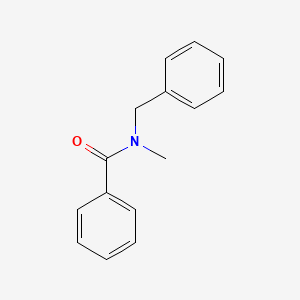

![2-[2-nitro-5-(trifluoromethyl)anilino]ethanol](/img/structure/B14118658.png)
![2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid](/img/structure/B14118670.png)
![2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B14118676.png)
![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14118677.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B14118684.png)
![4-({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzonitrile](/img/structure/B14118685.png)


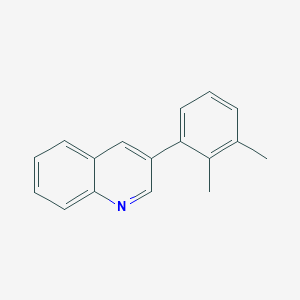
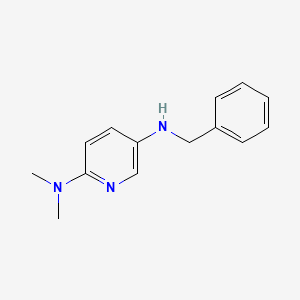
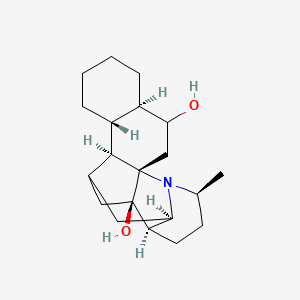
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
